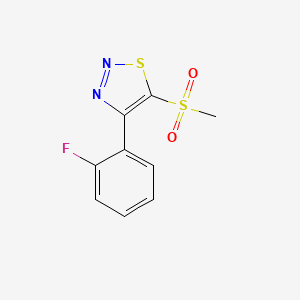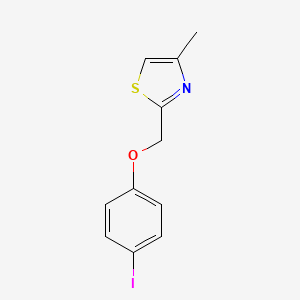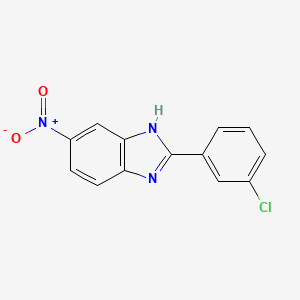
2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic compound that features a triazole ring, chlorophenyl groups, and a phenyl group
准备方法
合成路线和反应条件
2-((5-((4-氯苯氧基)甲基)-4-苯基-4H-1,2,4-三唑-3-基)硫代)-N-(2-氯苯基)乙酰胺的合成通常涉及多个步骤。一种常用的方法是使用氧化铜或铜盐催化m-二氯苯的醚化反应生成对氯苯酚盐。 接下来是与乙酸酐或乙酰氯进行酰化反应,生成目标化合物 .
工业生产方法
该化合物的工业生产方法与实验室合成类似,但规模更大以适应更大的产量。反应在大型反应器中进行,精确控制温度、压力和反应时间以确保高产率和纯度。
化学反应分析
反应类型
2-((5-((4-氯苯氧基)甲基)-4-苯基-4H-1,2,4-三唑-3-基)硫代)-N-(2-氯苯基)乙酰胺会发生多种化学反应,包括:
氧化反应: 这种反应涉及氧气的添加或氢的去除。
还原反应: 这种反应涉及氢的添加或氧的去除。
取代反应: 这种反应涉及一个原子或原子团被另一个原子或原子团取代。
常见试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及各种卤化剂。反应通常在受控条件下进行,例如特定温度、压力和pH值。
主要生成产物
这些反应生成的主要产物取决于所用试剂和条件。例如,氧化可能生成亚砜或砜,而还原可能生成硫醇或硫醚。
科学研究应用
2-((5-((4-氯苯氧基)甲基)-4-苯基-4H-1,2,4-三唑-3-基)硫代)-N-(2-氯苯基)乙酰胺具有广泛的科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗真菌活性。
医学: 探索其潜在的治疗效果,特别是在治疗某些疾病方面。
工业: 用于开发具有特定性质的新材料。
作用机制
2-((5-((4-氯苯氧基)甲基)-4-苯基-4H-1,2,4-三唑-3-基)硫代)-N-(2-氯苯基)乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,改变其活性并导致各种生物效应。具体的分子靶标和途径取决于具体的应用和环境。
相似化合物的比较
类似化合物
2-氯-4-(4-氯苯氧基)-甲基苯基酮: 农业杀真菌剂合成中的重要中间体.
4-氯苯氧乙酸: 用作除草剂和植物生长调节剂。
独特性
2-((5-((4-氯苯氧基)甲基)-4-苯基-4H-1,2,4-三唑-3-基)硫代)-N-(2-氯苯基)乙酰胺的独特之处在于其独特的官能团组合,赋予其特定的化学和生物性质。这使其成为研究和工业中各种应用的宝贵化合物。
属性
分子式 |
C23H18Cl2N4O2S |
|---|---|
分子量 |
485.4 g/mol |
IUPAC 名称 |
2-[[5-[(4-chlorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C23H18Cl2N4O2S/c24-16-10-12-18(13-11-16)31-14-21-27-28-23(29(21)17-6-2-1-3-7-17)32-15-22(30)26-20-9-5-4-8-19(20)25/h1-13H,14-15H2,(H,26,30) |
InChI 键 |
GTVYVOVENXKCET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)COC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783397.png)
![10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11783407.png)

![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)



![Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11783456.png)
